7-Chloroperfluoroheptanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFYUMIVMKSLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HClF12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371495 | |

| Record name | 7-Chloro-perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-24-9 | |

| Record name | 7-Chloro-perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroperfluoroheptanoic Acid: Structure, Properties, and Scientific Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloroperfluoroheptanoic acid, a synthetic perfluorinated carboxylic acid. Drawing upon available scientific data, this document details its chemical structure, physicochemical properties, and contextualizes its relevance within the broader class of per- and polyfluoroalkyl substances (PFAS). The content herein is structured to deliver actionable insights and foundational knowledge for professionals engaged in chemical research and development.

Core Molecular Identity and Structure

7-Chloroperfluoroheptanoic acid, also known by its synonym 7-chlorododecafluoroheptanoic acid, is a halogenated perfluoroalkyl carboxylic acid. Its fundamental identifiers are crucial for unambiguous reference in research and regulatory contexts.

Based on the nomenclature of analogous perfluorinated compounds, the deduced International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid .

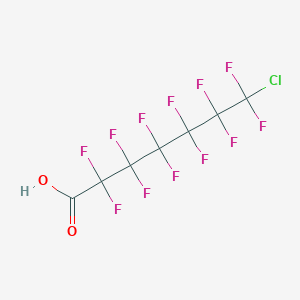

The molecular architecture consists of a seven-carbon chain where all available hydrogen atoms, except for the carboxylic acid proton, have been substituted by fluorine atoms, with a chlorine atom at the terminal 7th carbon. This high degree of fluorination imparts significant chemical stability and unique physicochemical properties to the molecule.

Deduced Molecular Structure:

Caption: 2D structure of 7-Chloroperfluoroheptanoic acid.

A simplified representation using the Simplified Molecular-Input Line-Entry System (SMILES) , deduced from its probable IUPAC name, is: O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)Cl.

Physicochemical Properties

The properties of 7-Chloroperfluoroheptanoic acid are largely dictated by its highly fluorinated carbon chain and the terminal carboxylic acid group.

| Property | Value | Source |

| Melting Point | 42-43 °C | LookChem |

| Boiling Point | 195-198 °C | LookChem |

| Density | 1.763 g/cm³ | LookChem |

| Flash Point | 80.8 °C | LookChem |

| Vapor Pressure | 0.0786 mmHg at 25 °C | LookChem |

| Refractive Index | 1.318 | LookChem |

Note: The solubility of 7-Chloroperfluoroheptanoic acid in water is not explicitly documented in readily available literature, but perfluoroalkyl carboxylic acids are generally considered to have low water solubility, which decreases with increasing chain length. However, their corresponding salts exhibit higher solubility.

Synthesis and Reactivity

General Synthesis of Perfluoroalkyl Carboxylic Acids (PFCAs)

A. Electrochemical Fluorination (ECF): This method involves the electrolysis of a hydrocarbon carboxylic acid fluoride in anhydrous hydrogen fluoride. The process substitutes all hydrogen atoms with fluorine.

Caption: Electrochemical fluorination pathway for PFCA synthesis.

B. Telomerization: This process involves the reaction of a perfluoroalkyl iodide (the "telogen") with tetrafluoroethylene (the "taxogen"). The resulting longer-chain telomers can then be oxidized to yield PFCAs.

Caption: Telomerization pathway for PFCA synthesis.

For 7-Chloroperfluoroheptanoic acid, a chlorinated starting material or a specific chlorination step would be necessary in these generalized pathways.

Reactivity

The reactivity of 7-Chloroperfluoroheptanoic acid is characterized by:

-

Acidity: The strong electron-withdrawing effect of the perfluoroalkyl chain makes it a significantly stronger acid than its non-fluorinated counterpart, heptanoic acid.

-

Chemical Inertness: The carbon-fluorine bonds are exceptionally strong, rendering the perfluorinated chain highly resistant to chemical and thermal degradation.

-

Functional Group Reactions: The carboxylic acid group can undergo typical reactions such as esterification and amidation.

Industrial Applications and Context

Specific industrial applications for 7-Chloroperfluoroheptanoic acid are not well-documented in publicly accessible literature. However, based on the known uses of other PFCAs, it is plausible that it could be utilized in roles such as:

-

Surfactants and Emulsifiers: Particularly in the synthesis of fluoropolymers and fluoroelastomers.

-

Specialty Coatings: To impart water, oil, and stain resistance to various surfaces.

-

Intermediate in Chemical Synthesis: As a building block for more complex fluorinated molecules.

The presence of a terminal chlorine atom may offer a site for further chemical modification, potentially leading to specialized applications.

Toxicological and Environmental Considerations

Toxicological Profile

There is a lack of specific toxicological studies on 7-Chloroperfluoroheptanoic acid in the public domain. However, as a member of the PFAS class of compounds, its potential for adverse health effects warrants careful consideration. General concerns associated with some PFCAs include:

-

Persistence and Bioaccumulation: Many PFCAs are resistant to metabolic degradation and can accumulate in the body.

-

Systemic Effects: Animal studies on other PFCAs have shown potential for effects on the liver, developmental, and reproductive systems.

It is important to note that toxicological profiles can vary significantly with chain length and the specific halogen substituents.

Environmental Fate and Persistence

Perfluoroalkyl carboxylic acids are known for their extreme persistence in the environment. They are resistant to hydrolysis, photolysis, and biodegradation. Short-chain PFAS, which would include a seven-carbon chain compound, are generally characterized by:

-

High Mobility: They tend to be highly mobile in soil and water.

-

Water Contamination: Their mobility can lead to the contamination of water resources.

-

Extreme Persistence: Once released, they are expected to remain in the environment for extended periods.

The presence of a C-Cl bond in 7-Chloroperfluoroheptanoic acid might represent a potential site for degradation under specific environmental conditions, although this has not been documented.

Spectroscopic Data

A comprehensive search of publicly available scientific databases did not yield specific spectroscopic data (NMR, IR, Mass Spectrometry) for 7-Chloroperfluoroheptanoic acid. For definitive identification and characterization, it would be necessary to acquire this data experimentally.

Conclusion

7-Chloroperfluoroheptanoic acid is a halogenated perfluorinated carboxylic acid with a unique set of physicochemical properties derived from its highly fluorinated structure. While specific data on its synthesis, applications, and toxicology are limited in the public domain, its classification as a short-chain PFAS places it within a group of compounds known for their environmental persistence. Further research is required to fully elucidate the specific characteristics and potential impacts of this compound. Professionals working with 7-Chloroperfluoroheptanoic acid should handle it with the precautions appropriate for a potentially hazardous and environmentally persistent chemical, drawing upon the broader knowledge base for perfluorinated compounds.

References

-

Assessing the Ecological Risks of Per‐ and Polyfluoroalkyl Substances: Current State‐of‐the Science and a Proposed Path Forward. PubMed Central.[Link]

-

Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. PubMed Central, National Institutes of Health.[Link]

-

Emerging Chlorinated Polyfluorinated Polyether Compounds Impacting the Waters of Southwestern New Jersey Identified by Use of Nontargeted Analysis. PubMed Central, National Institutes of Health.[Link]

-

Toxicity Assessment of Mixed Exposure of Nine Perfluoroalkyl Substances at Concentrations Relevant to Daily Intake. MDPI.[Link]

-

Perfluoroalkyl carboxylic acids. Wikipedia.[Link]

-

Global emission inventories for C4–C14 perfluoroalkyl carboxylic acid (PFCA) homologues from 1951 to 2030, part II. Stockholm Convention.[Link]

-

PFAS.pub. CSWAB.[Link]

-

Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Australian Government Department of Health and Aged Care.[Link]

-

Toxic substances list: long-chain perfluorocarboxylic acids (LC-PFCAs), their salts and precursors. Canada.ca.[Link]

-

Long-Chain Perfluoroalkyl Carboxylate (LCPFAC) Chemicals. United States Environmental Protection Agency.[Link]

-

7H-Dodecafluoroheptanoic acid | CAS#:1546-95-8. Chemsrc.[Link]

-

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | C7H2F12O2 | CID 15243. PubChem.[Link]

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-4-methyl-2-pentanone. Organic Syntheses Procedure.[Link]

-

PER- AND POLY-FLUOROALKYL SUBSTANCES (PFASs). Battelle.[Link]

-

7-Chloroperfluoroheptanoic acid | 1550-24-9. Alachem Co., Ltd.[Link]

-

Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. DOI.[Link]

-

A new method for the preparation of perfluorocarboxylic acids. Semantic Scholar.[Link]

-

Synthesis, by electrochemical fluorination, of building blocks leading to PFOS, PFOA, and derivatives. ResearchGate.[Link]

-

Cas 1550-24-9,7-CHLOROPERFLUOROHEPTANOIC ACID. LookChem.[Link]

- CN105646177A - Method for preparing perfluoropolyether carboxylic acid.

-

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid. PubChemLite.[Link]

-

2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptanoic acid. PubChem.[Link]

-

Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPS): exploring routes of human contamination. PubMed, National Institutes of Health.[Link]

-

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate | C10H6F12O2 | CID 76340. PubChem.[Link]

-

Safety Data Sheet: Perfluoroheptanesulfonic acid. Carl ROTH.[Link]

Sources

Topic: 7-Chloroperfluoroheptanoic Acid: Environmental Persistence and Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroperfluoroheptanoic acid is a member of the per- and polyfluoroalkyl substances (PFAS) class, a group of synthetic compounds notorious for their environmental persistence.[1][2] This technical guide provides a comprehensive analysis of the factors governing the environmental fate of 7-Chloroperfluoroheptanoic acid. We delve into the chemical basis of its profound stability, explore potential abiotic and biotic degradation pathways, and present detailed methodologies for its scientific investigation. This document is intended to serve as a foundational resource for researchers engaged in environmental science, toxicology, and the development of remediation technologies for PFAS-contaminated media.

Introduction: The Challenge of Chlorinated PFAS

Per- and polyfluoroalkyl substances (PFAS) are a large family of anthropogenic chemicals characterized by a partially or fully fluorinated alkyl chain.[1] Their unique properties, including thermal stability and hydro- and oleophobicity, have led to their widespread use in industrial applications and consumer products, from firefighting foams to non-stick coatings.[3][4] However, the very chemical feature that makes them so useful—the carbon-fluorine (C-F) bond—also makes them extraordinarily resistant to degradation.[2][5]

7-Chloroperfluoroheptanoic acid (C7ClPFHA) presents a unique case within this class. It possesses the highly stable perfluorinated carbon backbone characteristic of perfluoroalkyl carboxylic acids (PFCAs), but with a terminal chlorine atom replacing a fluorine atom. This structural nuance raises critical questions about its environmental behavior compared to its non-chlorinated analogue, perfluorooctanoic acid (PFOA). This guide will explore the implications of this chloro-substitution on the compound's persistence and susceptibility to degradation.

Molecular Structure and Physicochemical Properties

Understanding the structure of 7-Chloroperfluoroheptanoic acid is fundamental to comprehending its environmental behavior.

Caption: Molecular structure of 7-Chloroperfluoroheptanoic acid (C7HClF12O2).

| Property | Value | Source |

| CAS Number | 1550-24-9 | [6] |

| Molecular Formula | C7HClF12O2 | [6] |

| Molecular Weight | 380.52 g/mol | [6] |

| Class | Chlorinated Perfluoroalkyl Carboxylic Acid (PFCA) | N/A |

| Key Feature | Perfluorinated hexyl chain with a terminal chlorine and a carboxylic acid head group. | N/A |

Environmental Persistence: A Tale of Two Bonds

The environmental persistence of PFAS is legendary, earning them the moniker "forever chemicals".[1][7] This stability is primarily due to the strength of the carbon-fluorine bond, the strongest single bond in organic chemistry. This bond shields the carbon backbone from enzymatic and chemical attack. Like other PFCAs, 7-Chloroperfluoroheptanoic acid is expected to be highly resistant to natural degradation processes such as hydrolysis and microbial degradation under typical environmental conditions.[2][8]

However, the presence of a terminal carbon-chlorine (C-Cl) bond introduces a potential point of vulnerability. The C-Cl bond is significantly weaker than the C-F bond, making it a more likely target for reductive dehalogenation by certain anaerobic microorganisms, a known pathway for the degradation of organochlorine pesticides.[9][10] Despite this, the strong electron-withdrawing effect of the adjacent perfluorinated chain likely influences the reactivity of the C-Cl bond, and the overall molecule remains highly recalcitrant.

Potential Degradation Pathways

While natural attenuation is unlikely, several advanced technologies have shown promise for the degradation of PFAS, including chlorinated variants. These processes typically rely on generating highly reactive species capable of breaking the formidable C-F and C-C bonds.

Abiotic Degradation: Advanced Oxidation and Reduction Processes

Photochemical Degradation (UV/Sulfite)

A promising method for degrading chlorinated PFAS involves the use of ultraviolet (UV) light in combination with sulfite (SO₃²⁻).[7] This process generates hydrated electrons (e⁻aq), which are powerful reducing agents. Research has demonstrated that this technique can effectively break C-Cl bonds, initiating a cascade of reactions that leads to the breakdown of the entire molecule.[7][11]

The proposed mechanism for 7-Chloroperfluoroheptanoic acid involves several key steps:

-

Reductive Dechlorination: The hydrated electron attacks the weakest point, the C-Cl bond, cleaving it to release a chloride ion (Cl⁻) and form a perfluoroalkyl radical.

-

Radical Reactions: This radical can then undergo further reactions, potentially leading to chain shortening and eventual mineralization.

-

Near-Complete Defluorination: Studies on similar chlorinated PFAS have shown that this initiation step is crucial for achieving near-complete defluorination of the compound.[7][11]

Caption: Proposed UV/Sulfite degradation pathway for 7-Chloroperfluoroheptanoic acid.

UV/Chlorine Advanced Oxidation

Combining UV light with free chlorine (e.g., from NaOCl) is another effective advanced oxidation process.[12] This method generates highly reactive radical species, including chlorine radicals (Cl•) and dichlorine radical anions (Cl₂•⁻).[13] These radicals can initiate the degradation of PFCAs, like PFOA, through a pathway involving electron abstraction, leading to decarboxylation, hydroxylation, and subsequent elimination-hydrolysis reactions.[12][13] This approach results in significantly more defluorination than UV photolysis alone.[13] It is plausible that this pathway would also be effective for 7-Chloroperfluoroheptanoic acid.

Biotic Degradation: A Significant Challenge

The biodegradation of highly fluorinated compounds like 7-Chloroperfluoroheptanoic acid is extremely challenging.[2]

-

Microbial Degradation: While some microorganisms can degrade polyfluoroalkyl substances (which contain non-fluorinated carbons), perfluorinated acids are generally considered non-biodegradable.[1] Although bacteria capable of degrading organochlorine pesticides exist, their ability to act on a perfluorinated substrate is not established.[10][14] The primary barrier is the inability of microbial enzymes to cleave the C-F bond or oxidize the perfluorinated carbon chain.[5]

-

Phytoremediation: Some plants, along with their associated endophytic and rhizospheric microorganisms, have demonstrated the ability to take up and transform certain PFAS precursors.[4][15] For example, studies have shown that plants can metabolize 8:2 fluorotelomer carboxylic acid into a series of shorter-chain PFCAs.[15] While this indicates that biological systems can interact with complex PFAS, the complete mineralization of a persistent compound like 7-Chloroperfluoroheptanoic acid through these pathways remains unproven.

Methodologies for Studying Persistence and Degradation

Investigating the fate of 7-Chloroperfluoroheptanoic acid requires robust experimental design and highly sensitive analytical techniques. The causality behind these choices is paramount: we select methods that can overcome matrix interference and achieve the low detection limits necessary to track these micropollutants.

Sources

- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review: Per- and Polyfluoroalkyl Substances-Biological Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 4. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biodegradation of per- and polyfluoroalkyl substances: microbes, enzymes and their interactions | Semantic Scholar [semanticscholar.org]

- 6. 1550-24-9 Cas No. | 7-Chloroperfluoroheptanoic acid | Matrix Scientific [matrixscientific.com]

- 7. Chlorinated chemicals can be destroyed through sulfite and UV light [techexplorist.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Microbial degradation of recalcitrant pesticides: a review - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. bbrc.in [bbrc.in]

- 15. Degradation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA) by plants and their co-existing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Effects of 7-Chloroperfluoroheptanoic Acid on Aquatic Life

A Note on the Current State of Research: Direct empirical data on the toxicological effects of 7-Chloroperfluoroheptanoic acid (7Cl-PFHpA) on aquatic organisms is not extensively available in peer-reviewed literature. This guide, therefore, synthesizes information from structurally similar per- and poly-fluoroalkyl substances (PFAS), particularly perfluoroheptanoic acid (PFHpA) and other chlorinated PFAS, to provide a predictive toxicological profile and a framework for future research. The protocols and methodologies outlined herein are based on established standards for aquatic toxicology testing and are intended to serve as a robust starting point for the investigation of 7Cl-PFHpA.

Introduction and Environmental Relevance

7-Chloroperfluoroheptanoic acid (7Cl-PFHpA) is a synthetic organofluorine compound that belongs to the broader class of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by their high thermal and chemical stability, which makes them valuable in various industrial applications but also renders them persistent in the environment.[1][2] The presence of a chlorine atom in the molecular structure of 7Cl-PFHpA may influence its environmental fate, bioavailability, and toxicity compared to its non-chlorinated counterpart, perfluoroheptanoic acid (PFHpA).[3]

The primary route of entry for 7Cl-PFHpA into aquatic ecosystems is expected to be through industrial discharges and the breakdown of larger precursor molecules.[4] Due to their persistence, PFAS can be transported over long distances in water, leading to widespread environmental contamination.[5][6] Understanding the potential toxicological effects of 7Cl-PFHpA on aquatic life is crucial for assessing its ecological risk and establishing environmental quality guidelines.

Physicochemical Properties and Inferred Environmental Behavior

While specific experimental data for 7Cl-PFHpA is limited, its structure allows for the inference of certain physicochemical properties that govern its environmental behavior:

-

Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making 7Cl-PFHpA highly resistant to biotic and abiotic degradation.[7]

-

Water Solubility: Like other PFCAs, 7Cl-PFHpA is expected to be water-soluble, facilitating its transport in aquatic environments.[3]

-

Bioaccumulation Potential: Perfluorinated compounds, particularly those with longer carbon chains, have been shown to bioaccumulate in aquatic organisms.[8] The presence of a chlorine atom may alter the lipophilicity of the molecule, potentially influencing its bioaccumulation factor (BAF) and bioconcentration factor (BCF). It is hypothesized that 7Cl-PFHpA will exhibit a tendency to accumulate in the tissues of aquatic organisms, with potential for biomagnification through the food web.

Predicted Toxicological Effects on Aquatic Organisms

Based on studies of other PFCAs, the toxicological effects of 7Cl-PFHpA on aquatic life are likely to be multifaceted, affecting various physiological processes.[9][10]

Acute and Chronic Toxicity

Acute toxicity, typically measured as the median lethal concentration (LC50), is expected to be moderate for 7Cl-PFHpA, consistent with other short-chain PFCAs.[11] However, chronic exposure to low concentrations may lead to more significant adverse effects, including:

-

Developmental and Reproductive Effects: Exposure to PFAS has been linked to developmental delays, reduced hatching success, and reproductive impairment in fish and invertebrates.[9]

-

Hepatotoxicity: The liver is a primary target organ for PFAS toxicity, with observed effects including hepatocyte hypertrophy and altered lipid metabolism.

-

Endocrine Disruption: Several PFAS have been shown to interfere with hormone signaling pathways, potentially impacting growth, development, and reproduction.[1]

-

Immunotoxicity: PFAS can suppress the immune response, making aquatic organisms more susceptible to pathogens.[12]

Proposed Mechanism of Action

The precise molecular mechanisms of 7Cl-PFHpA toxicity are yet to be elucidated. However, based on research on other PFCAs, it is hypothesized that 7Cl-PFHpA may exert its toxic effects through the following pathways:

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Many PFCAs are known to activate PPARs, which are nuclear receptors involved in lipid metabolism and energy homeostasis. Dysregulation of these pathways can lead to a range of adverse effects.

-

Oxidative Stress: Exposure to PFAS can induce the production of reactive oxygen species (ROS), leading to cellular damage.

-

Mitochondrial Dysfunction: PFAS have been shown to disrupt mitochondrial function, impairing cellular energy production.

Experimental Protocols for a Comprehensive Toxicological Assessment

To address the current data gaps, a tiered approach to testing the aquatic toxicity of 7-Chloroperfluoroheptanoic acid is recommended.

Tier 1: Acute Toxicity Testing

Objective: To determine the acute toxicity of 7Cl-PFHpA to a range of aquatic organisms representing different trophic levels.

Recommended Test Organisms:

-

Algae: Pseudokirchneriella subcapitata (72-hour growth inhibition test)

-

Invertebrate: Daphnia magna (48-hour immobilization test)

-

Fish: Zebrafish (Danio rerio) (96-hour acute toxicity test)

Methodology:

-

Test Substance Preparation: Prepare a stock solution of 7Cl-PFHpA in a suitable solvent (e.g., dimethyl sulfoxide) and dilute to the desired test concentrations with the appropriate culture medium.

-

Exposure: Expose the test organisms to a range of 7Cl-PFHpA concentrations in a static or semi-static system.

-

Observation: Monitor the organisms for mortality, immobilization, or growth inhibition at regular intervals.

-

Data Analysis: Calculate the LC50 or EC50 (median effective concentration) with 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Tier 2: Chronic and Sub-lethal Toxicity Testing

Objective: To evaluate the long-term effects of 7Cl-PFHpA exposure on survival, growth, and reproduction.

Recommended Test Organisms and Endpoints:

-

Invertebrate: Daphnia magna (21-day reproduction test; endpoints: survival, growth, number of offspring)

-

Fish: Fathead minnow (Pimephales promelas) (early life-stage toxicity test; endpoints: hatching success, larval survival, growth)

Methodology:

-

Exposure: Expose the test organisms to a range of sub-lethal concentrations of 7Cl-PFHpA in a flow-through or semi-static renewal system.

-

Observation and Measurement: Monitor the specified endpoints throughout the exposure period.

-

Data Analysis: Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for each endpoint.

Tier 3: Bioaccumulation and Bioconcentration Studies

Objective: To determine the potential for 7Cl-PFHpA to accumulate in the tissues of aquatic organisms.

Recommended Test Organism:

-

Fish: Rainbow trout (Oncorhynchus mykiss) or another species with a relatively high lipid content.

Methodology:

-

Exposure Phase: Expose the fish to a constant, sub-lethal concentration of 7Cl-PFHpA in a flow-through system.

-

Tissue Sampling: Collect tissue samples (e.g., muscle, liver, whole body) at regular intervals during the exposure phase.

-

Depuration Phase: Transfer the fish to clean water and continue to collect tissue samples at regular intervals.

-

Chemical Analysis: Analyze the tissue and water samples for 7Cl-PFHpA concentrations using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the bioconcentration factor (BCF) as the ratio of the steady-state concentration in the fish to the concentration in the water.

Tier 4: Mechanistic Studies

Objective: To investigate the molecular mechanisms underlying the toxicity of 7Cl-PFHpA.

Methodology:

-

Gene Expression Analysis: Use techniques such as quantitative real-time PCR (qPCR) or RNA sequencing (RNA-Seq) to examine changes in the expression of genes involved in key toxicity pathways (e.g., PPAR signaling, oxidative stress response).

-

Enzyme Activity Assays: Measure the activity of enzymes involved in antioxidant defense (e.g., catalase, superoxide dismutase) and biotransformation.

-

Histopathology: Examine tissues from exposed organisms for pathological changes.

Data Presentation and Visualization

Quantitative Data Summary

| Test Type | Organism | Endpoint | Value |

| Acute | Daphnia magna | 48-h EC50 | Data Not Available |

| Danio rerio | 96-h LC50 | Data Not Available | |

| Chronic | Daphnia magna | 21-d NOEC (Reproduction) | Data Not Available |

| Pimephales promelas | 28-d NOEC (Growth) | Data Not Available | |

| Bioaccumulation | Oncorhynchus mykiss | BCF | Data Not Available |

This table highlights the current lack of empirical data for 7-Chloroperfluoroheptanoic acid and serves as a template for future research findings.

Experimental Workflow for Aquatic Toxicity Assessment

Caption: A tiered experimental workflow for the comprehensive toxicological assessment of 7-Chloroperfluoroheptanoic acid in aquatic organisms.

Hypothesized Signaling Pathway for 7Cl-PFHpA Toxicity

Caption: Hypothesized molecular pathways of 7-Chloroperfluoroheptanoic acid toxicity in aquatic organisms.

Conclusion and Future Directions

The potential for 7-Chloroperfluoroheptanoic acid to cause adverse effects in aquatic ecosystems warrants a comprehensive and systematic investigation. While its toxicological profile can be inferred from structurally similar compounds, dedicated studies are essential to accurately characterize its risk. The experimental framework provided in this guide offers a roadmap for researchers to generate the necessary data for a robust ecological risk assessment. Future research should also focus on the environmental fate and transport of 7Cl-PFHpA, its potential for trophic transfer, and the development of sensitive analytical methods for its detection in environmental matrices and biological tissues.

References

- [Ecological Toxic Effect of Perfluorinated Compounds on Fish Based on Meta-analysis]. (2023). PubMed.

- Toxicity of per- and polyfluoroalkyl substances to aquatic vertebr

- Contaminants of Emerging Concern (CECs)

- Toxicity assessment of perfluorinated carboxylic acids (PFCAs) towards the rotifer Brachionus calyciflorus. (n.d.).

- Degradation of perfluoroheptanoic acid in water by electron beam irradiation. (n.d.).

- PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories. (n.d.). PMC - NIH.

- 7-CHLOROPERFLUOROHEPTANOIC ACID(1550-24-9). (n.d.). LookChem.

- 7 Human and Ecological Health Effects of select PFAS. (n.d.). ITRC.

- Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment. (2015). NICNAS.

- Safety Data Sheet: Perfluoroheptanesulfonic acid. (n.d.). Carl ROTH.

- Toxicity of perfluorooctane sulfonic acid and perfluorooctanoic acid on freshwater macroinvertebrates (Daphnia magna and Moina macrocopa)

- Destruction of Perfluoroalkyl Acids Accumulated in Typha latifolia through Hydrothermal Liquefaction. (n.d.).

- Per- and polyfluoroalkyl substances in water and wastewater: A critical review of their global occurrence and distribution. (2022). PubMed Central.

- The occurrence, distribution, and risks of PFAS at AFFF-impacted sites in Finland. (n.d.).

- Environmental behavior and human health risks of PFAS: occurrence, toxicity, and the state-of-the-art removal approaches. (2022). NIH.

- Our Current Understanding of the Human Health and Environmental Risks of PFAS. (2022). EPA.

- Dynamics of perfluoroheptanoic acid degradation. (n.d.).

- Environmental Risk Assessment of Trifluoroacetic Acid. (n.d.).

- Bioaccumulation Potential of Surfactants: A Review. (n.d.). EOSCA.

Sources

- 1. epa.gov [epa.gov]

- 2. lookchem.com [lookchem.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Environmental behavior and human health risks of PFAS: occurrence, toxicity, and the state-of-the-art removal approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Per- and polyfluoroalkyl substances in water and wastewater: A critical review of their global occurrence and distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Ecological Toxic Effect of Perfluorinated Compounds on Fish Based on Meta-analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicity of perfluorooctane sulfonic acid and perfluorooctanoic acid on freshwater macroinvertebrates (Daphnia magna and Moina macrocopa) and fish (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

The Enigma of Chlorinated Perfluoroalkyls: A Technical Guide to the Bioaccumulation Potential of 7-Chloroperfluoroheptanoic Acid in Organisms

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the bioaccumulation potential of 7-Chloroperfluoroheptanoic acid (7Cl-PFHpA). While direct bioaccumulation data for this specific compound is not extensively available in peer-reviewed literature, this document synthesizes the current understanding of per- and polyfluoroalkyl substances (PFAS), with a particular focus on chlorinated analogues, to provide a robust framework for its evaluation. We will delve into the core principles of bioaccumulation, detailed experimental designs based on international guidelines, and advanced analytical methodologies.

Introduction to 7-Chloroperfluoroheptanoic Acid (7Cl-PFHpA) and the Bioaccumulation Paradigm

7-Chloroperfluoroheptanoic acid (7Cl-PFHpA) is a member of the vast family of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds.[1] This particular compound is a seven-carbon chain carboxylic acid where one of the fluorine atoms has been substituted with a chlorine atom. This substitution can significantly alter the physicochemical properties and, consequently, the environmental fate and toxicological profile compared to its non-chlorinated counterpart, perfluoroheptanoic acid (PFHpA).

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.[2] It occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. For PFAS, bioaccumulation is a significant concern due to their extreme persistence in the environment and their detection in wildlife and humans globally.[3][4]

The bioaccumulation potential of a substance is often quantified by the Bioaccumulation Factor (BAF) , which is the ratio of the concentration of the chemical in an organism to its concentration in the surrounding environment (e.g., water), considering all routes of exposure including diet.[5] For aquatic organisms, the Bioconcentration Factor (BCF) , which considers uptake from water only, is also a key metric.[6]

Conceptual Framework for 7Cl-PFHpA Bioaccumulation

The introduction of a chlorine atom in the perfluoroalkyl chain of 7Cl-PFHpA is expected to influence its bioaccumulation potential in several ways compared to non-chlorinated PFCAs. The larger atomic radius and lower electronegativity of chlorine compared to fluorine can alter the molecule's polarity, steric hindrance, and susceptibility to metabolic processes. Understanding these nuances is key to predicting its behavior in biological systems.

Physicochemical Properties Influencing Bioaccumulation

The following table summarizes key physicochemical properties of 7Cl-PFHpA, which are critical determinants of its environmental partitioning and bioaccumulation potential.

| Property | Value/Information | Significance for Bioaccumulation |

| Molecular Formula | C7HClF12O2 | Provides the elemental composition. |

| Molecular Weight | 380.52 g/mol | Higher molecular weight can sometimes correlate with increased lipophilicity. |

| Structure | A seven-carbon chain with a terminal carboxylic acid group and a chlorine atom replacing a fluorine atom. | The presence of the chlorine atom is a key feature influencing its properties. |

| Octanol-Water Partitioning Coefficient (Kow) | Data not readily available for 7Cl-PFHpA. However, for PFCAs, Kow is not always a reliable predictor of bioaccumulation due to their unique properties.[3] | Kow is a traditional measure of a chemical's hydrophobicity and potential to accumulate in fatty tissues. |

| Acid Dissociation Constant (pKa) | Expected to be low, similar to other PFCAs, meaning it will exist predominantly in its anionic form at environmentally relevant pH. | The anionic form influences its interaction with biological membranes and proteins. |

Hypothesized Mechanisms of Uptake, Distribution, and Elimination

Based on studies of other PFCAs and chlorinated PFAS, the following mechanisms are likely to govern the bioaccumulation of 7Cl-PFHpA:

-

Uptake: For aquatic organisms, uptake is expected to occur primarily through the gills and ingestion of contaminated food.[7] In terrestrial organisms, the main route of exposure is likely through the diet.[8] The anionic nature of 7Cl-PFHpA suggests that protein binding and transport via organic anion transporters (OATs) may play a significant role in its uptake and distribution.

-

Distribution: Following absorption, 7Cl-PFHpA is expected to bind to proteins in the blood and distribute to various tissues. The liver and kidneys are often major accumulation sites for PFCAs.[8]

-

Biotransformation: While the perfluoroalkyl chain of most PFAS is highly resistant to metabolic degradation, the presence of a C-Cl bond might offer a site for enzymatic attack, potentially leading to biotransformation products. However, significant metabolism is generally not expected for highly fluorinated compounds.

-

Elimination: Elimination is likely to be slow and primarily occur through urine and feces. The efficiency of renal elimination can be a key determinant of the bioaccumulation potential.[9]

The logical flow of these processes can be visualized in the following diagram:

Conceptual pathway of 7Cl-PFHpA bioaccumulation in an organism.

Experimental Design for Assessing Bioaccumulation Potential

A robust assessment of the bioaccumulation potential of 7Cl-PFHpA requires carefully designed laboratory studies following internationally recognized guidelines. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of test guidelines for this purpose.

Aquatic Bioaccumulation Studies (Following OECD Test Guideline 305)

The OECD 305 guideline, "Bioaccumulation in Fish: Aqueous and Dietary Exposure," is the gold standard for assessing the bioaccumulation of chemicals in aquatic organisms.[6][10]

Objective: To determine the bioconcentration factor (BCF) and bioaccumulation factor (BAF) of 7Cl-PFHpA in fish.

Experimental Workflow:

Workflow for an OECD 305 bioaccumulation study.

Detailed Protocol:

-

Test Organism Selection: A suitable fish species, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), should be selected based on the guideline recommendations.

-

Acclimation: Fish are acclimated to laboratory conditions for at least two weeks.

-

Exposure (Uptake Phase):

-

A flow-through system is recommended to maintain a constant concentration of 7Cl-PFHpA in the water.

-

Fish are exposed to a predetermined, sublethal concentration of 7Cl-PFHpA for 28 days.

-

For dietary exposure, fish are fed with spiked food.[7]

-

Water and fish tissue samples are collected at regular intervals.

-

-

Depuration Phase:

-

After the uptake phase, the remaining fish are transferred to a clean environment (water or feed) free of 7Cl-PFHpA.

-

Sampling of fish tissue continues to determine the elimination rate constant.

-

-

Chemical Analysis: The concentration of 7Cl-PFHpA in water and tissue samples is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The BCF and BAF are calculated from the concentrations in fish and the exposure medium using kinetic models.[11]

Terrestrial Bioaccumulation Studies (Following OECD Test Guideline 317)

For understanding the bioaccumulation in soil-dwelling organisms, the OECD Test Guideline 317, "Bioaccumulation in Terrestrial Oligochaetes," can be adapted.[5]

Objective: To determine the bioaccumulation factor (BAF) of 7Cl-PFHpA in earthworms.

Experimental Protocol:

-

Test Organism: Earthworms, such as Eisenia fetida, are commonly used.

-

Soil Preparation: Artificial soil is prepared according to the guideline and spiked with a known concentration of 7Cl-PFHpA.

-

Exposure (Uptake Phase): Earthworms are introduced to the spiked soil and maintained for a period of 21-28 days.

-

Depuration Phase: Worms are transferred to clean, unspiked soil to assess elimination.

-

Sampling and Analysis: Soil and earthworm samples are collected at various time points and analyzed for 7Cl-PFHpA concentration using LC-MS/MS.

-

BAF Calculation: The BAF is calculated as the ratio of the concentration in the earthworms to the concentration in the soil at steady-state.

Analytical Methodology for 7Cl-PFHpA Quantification in Biological Matrices

Accurate quantification of 7Cl-PFHpA in complex biological matrices is paramount for reliable bioaccumulation assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for this purpose due to its high sensitivity and selectivity.[12][13]

Sample Preparation

The goal of sample preparation is to extract 7Cl-PFHpA from the biological matrix and remove interfering substances.

Workflow for Sample Preparation of Fish Tissue:

General workflow for the preparation of fish tissue samples for PFAS analysis.

Detailed Steps:

-

Homogenization: The tissue sample is homogenized to ensure uniformity.

-

Extraction: 7Cl-PFHpA is extracted from the homogenized tissue using an organic solvent such as acetonitrile or methanol.[14] An alkaline digestion step may be employed for better extraction efficiency from complex matrices.

-

Cleanup: Solid-Phase Extraction (SPE) is a common and effective cleanup technique. Weak Anion Exchange (WAX) cartridges are particularly well-suited for retaining anionic PFAS like 7Cl-PFHpA.[11]

-

Concentration and Reconstitution: The cleaned extract is concentrated, typically by evaporation under a gentle stream of nitrogen, and then reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of PFCAs.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a buffer like ammonium acetate, is used to achieve good chromatographic separation.

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used to generate ions of 7Cl-PFHpA.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for 7Cl-PFHpA would need to be optimized.

Table of Typical LC-MS/MS Parameters:

| Parameter | Typical Setting |

| LC Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with ammonium acetate |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Mode | ESI Negative |

| MRM Transitions | To be determined empirically for 7Cl-PFHpA |

Data Interpretation and Predictive Assessment

In the absence of direct experimental data for 7Cl-PFHpA, a weight-of-evidence approach must be adopted, drawing upon data from structurally similar compounds.

Bioaccumulation Factors of Analogous Compounds

Studies on other C7 PFCAs, such as PFHpA, and chlorinated PFAS can provide valuable insights. For instance, research has shown that bioaccumulation factors for PFCAs can vary with chain length, with longer-chain PFCAs generally exhibiting higher bioaccumulation potential.[15] The presence of chlorine in other PFAS has been shown to influence their bioaccumulation, though the effect is not always straightforward and can depend on the position and number of chlorine atoms.

Table of Bioaccumulation Factors (BAFs) for Relevant PFCAs in Aquatic Organisms (Illustrative):

| Compound | Organism | Log BAF | Reference |

| PFHpA | Various aquatic species | 2.1 ± 0.3 | [16] |

| PFOA (C8) | Various aquatic species | 2.6 ± 0.5 | [16] |

| PFHxA (C6) | Various aquatic species | 2.6 ± 0.2 | [16] |

Note: These values are for illustrative purposes and can vary significantly depending on the species and environmental conditions.

Predicted Bioaccumulation Potential of 7Cl-PFHpA

Based on the available information, it is hypothesized that:

-

The bioaccumulation potential of 7Cl-PFHpA will be significant and comparable to or potentially greater than its non-chlorinated counterpart, PFHpA.

-

The chlorine atom may slightly increase its lipophilicity, potentially leading to a higher affinity for biological tissues.

-

The toxicokinetics are expected to be characterized by slow elimination, a common feature of many PFAS.[17][18]

Conclusion and Future Research Directions

This technical guide provides a comprehensive framework for assessing the bioaccumulation potential of 7-Chloroperfluoroheptanoic acid. While direct experimental data remains a critical knowledge gap, the methodologies and predictive approaches outlined here offer a robust starting point for researchers. The provided experimental protocols, based on OECD guidelines, and the detailed analytical methods will enable the generation of high-quality data to fill this gap.

Future research should prioritize conducting empirical bioaccumulation studies on 7Cl-PFHpA in both aquatic and terrestrial organisms. Investigating its toxicokinetics, including potential biotransformation pathways, will be crucial for a complete understanding of its environmental risk. Such data is essential for informing regulatory decisions and ensuring the protection of environmental and human health.

References

-

Analysis of PFAS Compounds in Fish Tissue Using Offline Supercritical Fluid Extraction and LC-MS/MS. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]

-

Analysis of Per and Polyfluoroalkyl Substances in Edible Fish Tissue Using Agilent Captiva EMR–Lipid and LC/MS. (n.d.). Agilent. Retrieved January 12, 2026, from [Link]

- Benskin, J. P., De Silva, A. O., Martin, J. W. (2010). Isomer Profiling of Perfluorinated Substances as a Tool for Environmental Forensics: A Review. Environmental Science & Technology, 44(21), 8017-8024.

- Conder, J. M., Hoke, R. A., De Wolf, W., Russell, M. H., & Buck, R. C. (2008). Are PFCAs bioaccumulative? A critical review and comparison with regulatory criteria and legacy persistent organic pollutants. Environmental Science & Technology, 42(4), 995-1003.

- OECD. (2016). Test No. 317: Bioaccumulation in Terrestrial Oligochaetes. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.

- Kadar, H., Veyrand, B., Antignac, J. P., & Le Bizec, B. (2011). A new sample preparation method for the analysis of perfluorinated compounds in fish and seafood. Talanta, 84(2), 379-385.

- Kudo, N., & Kawashima, Y. (2003). Toxicity and toxicokinetics of perfluorooctanoic acid in humans and animals. The Journal of toxicological sciences, 28(2), 49-57.

- Lau, C., Anitole, K., Hodes, C., Lai, D., Pfahles-Hutchens, A., & Seed, J. (2007). Perfluoroalkyl acids: a review of monitoring and toxicological findings. Toxicological sciences, 99(2), 366-394.

- Martin, J. W., Mabury, S. A., Solomon, K. R., & Muir, D. C. (2003). Bioconcentration and tissue distribution of perfluorinated acids in rainbow trout (Oncorhynchus mykiss). Environmental toxicology and chemistry, 22(1), 196-204.

- Ng, C. A., & Hungerbühler, K. (2014). Bioaccumulation of perfluorinated alkyl acids: observations and models. Environmental science & technology, 48(9), 4637-4648.

- OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing.

- OECD. (2017). Guidance Document on Aspects of Bioaccumulation Testing in Fish. OECD Series on Testing and Assessment, No. 267. Paris: OECD Publishing.

-

Situ Biosciences. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Retrieved January 12, 2026, from [Link]

- Taniyasu, S., Kannan, K., Horii, Y., Hanari, N., & Yamashita, N. (2003). A survey of perfluorooctane sulfonate and related perfluorinated compounds in water, fish, and birds from Japan. Environmental science & technology, 37(12), 2634-2639.

- U.S. Environmental Protection Agency. (2021). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS.

- van der Veen, I., & de Boer, J. (2012). PFAS in the North Sea environment. Environmental science & technology, 46(11), 5893-5900.

-

Waters Corporation. (n.d.). Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study. Retrieved January 12, 2026, from [Link]

- Wang, Z., DeWitt, J. C., Higgins, C. P., & Cousins, I. T. (2017). A never-ending story of per-and polyfluoroalkyl substances (PFASs)?. Environmental science & technology, 51(5), 2508-2518.

- Yoo, H., Washington, J. W., Jenkins, T. M., & Ellington, J. J. (2011). Quantitative determination of perfluorochemicals and fluorotelomer alcohols in plants. Environmental science & technology, 45(19), 7989-7995.

- Houde, M., De Silva, A. O., Muir, D. C., & Solomon, K. R. (2011). Monitoring of perfluorinated compounds in aquatic biota: an updated review. Environmental science & technology, 45(19), 7962-7973.

- Numata, J., Kowalczyk, J., Adolphs, J., Ehlers, S., Schafft, H., Fuerst, P., ... & Greiner, M. (2014). Toxicokinetics of seven perfluoroalkyl sulfonic and carboxylic acids in pigs fed a contaminated diet. Environmental science & technology, 48(15), 8895-8903.

- Burkhard, L. P. (2021). Evaluation of published bioconcentration factor (BCF) and bioaccumulation factor (BAF) data for per‐and polyfluoroalkyl substances across aquatic species. Environmental Toxicology and Chemistry, 40(2), 394-416.

- Gobas, F. A., & Arnot, J. A. (2010). A framework for assessing the bioaccumulation of ionizable organic chemicals in fish. Environmental science & technology, 44(9), 3269-3275.

- Olsen, G. W., Burris, J. M., Ehresman, D. J., Froehlich, J. W., Seacat, A. M., Butenhoff, J. L., & Zobel, L. R. (2007). Half-life of serum elimination of perfluorooctanesulfonate, perfluorohexanesulfonate, and perfluorooctanoate in retired fluorochemical production workers. Environmental health perspectives, 115(9), 1298-1305.

- Chen, Y., Cui, Q., Liu, Y., Yin, X., Ji, K., & Choi, K. (2021). Accumulation and glucocorticoid signaling suppression by four emerging perfluoroethercarboxylic acids based on animal exposure and cell testing.

- Li, Y., et al. (2023). Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. Environmental Science and Pollution Research, 30(1), 1-21.

- Ahrens, L., & Bundschuh, M. (2014). Fate and effects of poly-and perfluoroalkyl substances in the aquatic environment: a review. Environmental Toxicology and Chemistry, 33(9), 1921-1929.

- Numata, J., Kowalczyk, J., Adolphs, J., Ehlers, S., Schafft, H., Fuerst, P., ... & Greiner, M. (2014). Supporting Information: Toxicokinetics of Seven Perfluoroalkyl Sulfonic and Carboxylic Acids in Pigs Fed a Contaminated Diet. Environmental science & technology, 48(15), 8895-8903.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benthos.snu.ac.kr [benthos.snu.ac.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kjzz.org [kjzz.org]

- 5. AECOM - PFAS | Bioconcentration and Bioaccumulation Factors for PFAS [publications.aecom.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. cefic-lri.org [cefic-lri.org]

- 8. researchgate.net [researchgate.net]

- 9. PFAS Exposure Pathways for Humans and Wildlife: A Synthesis of Current Knowledge and Key Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 11. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 12. an.shimadzu.com [an.shimadzu.com]

- 13. agilent.com [agilent.com]

- 14. waters.com [waters.com]

- 15. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioaccumulation Patterns of Perfluoroalkyl Acids in an Estuary of the Ariake Sea, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uptake and accumulation of per- and polyfluoroalkyl substances in plants - Center for PFAS Research [canr.msu.edu]

- 18. researchgate.net [researchgate.net]

Environmental Provenance of 7-Chloroperfluoroheptanoic Acid (7Cl-PFHpA): A Guide to an Emerging Contaminant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroperfluoroheptanoic acid (7Cl-PFHpA), a halogenated perfluoroalkyl carboxylic acid (PFCA), represents an emerging class of environmental contaminants. As a member of the broader group of per- and polyfluoroalkyl substances (PFAS), its structure suggests high persistence and potential for long-range environmental transport. Unlike its non-chlorinated analogue, perfluoroheptanoic acid (PFHpA), the sources, formation pathways, and environmental concentrations of 7Cl-PFHpA are not well-documented, presenting a significant knowledge gap for environmental chemists, toxicologists, and regulatory bodies. This technical guide synthesizes the current understanding of chlorinated PFAS and analogous compounds to postulate the primary sources and formation mechanisms of 7Cl-PFHpA. We will explore the industrial processes likely implicated in its release, detail the degradation pathways from potential precursor compounds, and provide a comprehensive framework for its analytical determination in environmental matrices. This document serves as a foundational resource to stimulate and guide future research into this "forever chemical."

Introduction: The Rise of Chlorinated PFAS

Per- and polyfluoroalkyl substances (PFAS) are characterized by their exceptionally strong carbon-fluorine bonds, which impart properties of thermal, chemical, and biological stability.[1] These "forever chemicals" are globally distributed and have been detected in diverse environmental compartments and human populations.[2][3] While much of the regulatory and research focus has been on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), the diversity of PFAS structures is vast.

Chlorinated PFAS (Clx-PFAS) are a subclass that has been developed and used for decades but has only recently been recognized as a distinct class of pollutants.[4] The inclusion of a chlorine atom in the perfluoroalkyl chain alters the molecule's physicochemical properties and degradation behavior. The terminal chlorine atom, for instance, can serve as a reactive site for reductive dechlorination under certain environmental conditions, potentially initiating a degradation cascade.[4] 7-Chloroperfluoroheptanoic acid (Cl(CF₂)₆COOH) is one such compound, and understanding its environmental entry points is the first critical step in assessing its potential risks.

Postulated Environmental Sources

The environmental burden of 7Cl-PFHpA is likely attributable to a combination of direct industrial releases and the transformation of precursor substances.

Indirect Source: Degradation of Chlorinated Precursors

A primary and well-documented source for PFCAs in the environment is the atmospheric degradation and biodegradation of volatile precursor compounds, particularly fluorotelomer alcohols (FTOHs).[5][6] It is highly probable that 7Cl-PFHpA is formed through analogous pathways from chlorinated fluorotelomer precursors.

Causality of Formation: Volatile precursors, used in the manufacturing of fluorinated polymers and surface treatments, can be released into the atmosphere. Once airborne, they undergo oxidation, primarily initiated by hydroxyl (•OH) radicals. This process leads to the formation of a homologous series of PFCAs.[5] Studies on the degradation of 6:2 FTOH (F(CF₂)₆CH₂CH₂OH) have shown it yields perfluorohexanoic acid (PFHxA) and perfluoroheptanoic acid (PFHpA).[6]

By analogy, a chlorinated precursor such as 8-chloro-1H,1H,2H,2H-perfluorooctan-1-ol (Cl(CF₂)₇CH₂CH₂OH) would be a logical precursor to 7Cl-PFHpA. The degradation would proceed through a series of radical-initiated oxidation steps, ultimately cleaving the non-fluorinated portion and yielding the stable chlorinated perfluorinated carboxylic acid.

Recent research has demonstrated that various chlorinated polyfluoroalkyl substances can be microbially degraded.[7][8] Specific anaerobic bacteria are capable of reductive, hydrolytic, and eliminative dechlorination, which serves as the initial step in breaking down these complex molecules.[8] While this research focuses on remediation, it confirms that environmental microbes can interact with and transform chlorinated PFAS, suggesting that biodegradation of larger chlorinated precursors in soil and wastewater is a plausible environmental source of 7Cl-PFHpA.[7][9]

Sources

- 1. Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Perfluorooctanoic acid serum concentrations and half-lives in a community exposed to contaminated drinking water in New York State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using microbial degradation to break down chlorinated PFAS in wastewater - Water Education Foundation [watereducation.org]

- 8. Microbial degradation offers way to tackle chlorinated PFAS in wastewater | Research | Chemistry World [chemistryworld.com]

- 9. Bacterial transformation of per- and poly-fluoroalkyl substances: a review for the field of bioremediation - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00031A [pubs.rsc.org]

Physicochemical properties of 7-Chloroperfluoroheptanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroperfluoroheptanoic Acid

Introduction: Defining a Unique Perfluoroalkyl Substance

7-Chloroperfluoroheptanoic acid (7-Cl-PFHpA) is a synthetic organofluorine compound belonging to the vast family of per- and polyfluoroalkyl substances (PFAS). As a perfluorinated carboxylic acid (PFCA), its structure is characterized by a six-carbon fluorinated chain, a terminal carboxylic acid group, and a chlorine atom replacing a fluorine atom at the omega (7th) position. This terminal chlorine atom imparts unique chemical and physical properties that distinguish it from its non-chlorinated analogue, perfluoroheptanoic acid (PFHpA).

This guide provides a comprehensive overview of the core physicochemical properties of 7-Cl-PFHpA. For researchers in drug development, environmental science, and materials science, understanding these fundamental characteristics is paramount for predicting its behavior in various matrices, designing analytical methodologies, and assessing its environmental fate and potential toxicological impact. The insights herein are grounded in established data and standard analytical principles to ensure scientific integrity.

Section 1: Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. The key identifiers for 7-Chloroperfluoroheptanoic acid are consolidated below.

-

Compound Name : 7-Chloroperfluoroheptanoic Acid

-

Synonyms : 7-Chlorododecafluoroheptanoic Acid[1]

The molecular architecture consists of a carboxylic acid head group, which is hydrophilic, and a halogenated perfluoroalkyl tail, which is both hydrophobic and lipophobic. The terminal chlorine atom slightly alters the electron distribution and steric profile of the tail compared to a fully fluorinated chain.

Caption: Molecular structure of 7-Chloroperfluoroheptanoic acid.

Section 2: Core Physicochemical Properties

The physicochemical properties of 7-Cl-PFHpA dictate its behavior, from its state at room temperature to its environmental partitioning and acidity. These parameters are essential for developing analytical methods, predicting bioavailability, and understanding its interactions within biological and environmental systems.

Table 1: Summary of Physicochemical Data for 7-Chloroperfluoroheptanoic Acid

| Property | Value | Source(s) |

| Physical State | Solid at ambient conditions | [6] |

| Melting Point | 42-43 °C | [2] |

| Boiling Point | 195-198 °C | [2] |

| Density | 1.763 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 0.0786 mmHg at 25 °C | |

| Water Solubility | Data not readily available; expected to be limited but enhanced by dissociation at neutral pH. | |

| pKa | 0.52 ± 0.10 (Predicted) | [2] |

| Flash Point | 80.8 °C | |

| Refractive Index | 1.318 |

Field-Proven Insights:

-

Acidity (pKa) : The predicted pKa of ~0.5 indicates that 7-Cl-PFHpA is a very strong acid. This is a hallmark of perfluorinated carboxylic acids.[7] The strong electron-withdrawing effect of the perfluoroalkyl chain stabilizes the carboxylate anion, facilitating proton dissociation. For context, experimental studies of the closely related perfluorooctanoic acid (PFOA) have yielded pKa values ranging from -0.2 to 0.5.[8] This high acidity means that at typical environmental and physiological pH (4-9), 7-Cl-PFHpA will exist almost exclusively in its anionic, water-soluble carboxylate form.

-

Volatility and Environmental Partitioning : With a low vapor pressure, 7-Cl-PFHpA is not significantly volatile.[1] In aquatic systems, its fate will be governed by its dissociated state. The anionic form will not readily volatilize from water.[8] Like other PFCAs, it is surface-active, meaning it will tend to accumulate at interfaces such as air-water or sediment-water.[6]

-

Thermal Stability : The strength of the carbon-fluorine bonds confers high thermal and chemical stability to the molecule, a characteristic feature of PFAS compounds. This resistance to degradation is a primary reason for their environmental persistence.[1][2]

Section 3: Experimental Protocol for Characterization

To ensure scientific integrity, protocols must be self-validating. The following method for determining the acid dissociation constant (pKa) is a foundational experiment for characterizing any ionizable compound.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the pKa of 7-Cl-PFHpA in an aqueous or mixed-solvent system. The principle involves monitoring the pH of a solution of the acid as a standardized base is incrementally added. The pKa corresponds to the pH at the half-equivalence point.

I. Materials and Equipment:

-

7-Chloroperfluoroheptanoic acid (analytical standard)

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (Type I)

-

Methanol or other suitable co-solvent (if solubility is limited)

-

Calibrated pH meter with a glass electrode (resolution of 0.01 pH units)

-

Automatic titrator or a precision burette (Class A)

-

Stir plate and magnetic stir bar

-

Inert gas (Nitrogen or Argon) supply

II. Step-by-Step Methodology:

-

Solution Preparation (Causality: Accuracy starts here) :

-

Accurately weigh approximately 0.1 mmol of 7-Cl-PFHpA and dissolve it in 50 mL of high-purity water in a jacketed titration vessel. Rationale: An accurate starting concentration is critical for determining the equivalence point.

-

If solubility is a concern, a mixed solvent system (e.g., 50:50 methanol:water) can be used, though this will yield an apparent pKa (pKa*) specific to that solvent system.

-

Add KCl to achieve a constant ionic strength (e.g., 0.1 M). Rationale: This minimizes changes in activity coefficients during the titration, leading to a more accurate pKa measurement.

-

-

System Inerting (Causality: Eliminate interference) :

-

Begin gently bubbling nitrogen or argon gas through the solution and maintain a blanket of inert gas over the surface throughout the experiment. Rationale: This prevents the absorption of atmospheric CO₂, which would react with the NaOH titrant and introduce a significant error by creating a false buffering region.

-

-

Titration Execution (Causality: High-resolution data) :

-

Place the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the vessel walls or stir bar.

-

Begin stirring at a constant, moderate speed to ensure homogeneity without creating a vortex that could introduce atmospheric gases.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

-

Collect more data points near the equivalence point, where the pH changes most rapidly.

-

-

Data Analysis (Causality: Validating the result) :

-

Plot the measured pH versus the volume of NaOH added to generate the titration curve.

-

Determine the equivalence point (Vₑ), the point of maximum slope, by calculating the first derivative (ΔpH/ΔV) of the titration curve.

-

The volume at the half-equivalence point is Vₑ / 2.

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (Vₑ / 2). Rationale: At this point, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal, as defined by the Henderson-Hasselbalch equation.

-

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Synthesis and Analytical Considerations

Synthesis: The synthesis of perfluorocarboxylic acids and their derivatives is typically achieved through electrochemical fluorination (ECF) or telomerization.[7][9] For a chlorinated analogue like 7-Cl-PFHpA, a probable synthetic route would involve a starting material that already contains the terminal chlorine, such as a chlorinated heptanoyl chloride, which is then subjected to ECF. Alternatively, a precursor like 1-chloro-6-iodoperfluorohexane could be used to build the carbon chain.[10]

Analytical Methods: The quantification of 7-Cl-PFHpA in environmental or biological matrices requires highly sensitive and specific analytical techniques due to its persistence and potential for low-level contamination.

-

Primary Technique : The gold standard for PFAS analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][11] This method offers the necessary selectivity to distinguish 7-Cl-PFHpA from other PFAS isomers and the sensitivity to reach detection limits in the parts-per-trillion (ng/L) range.

-

Sample Preparation : Solid-phase extraction (SPE) is the most common technique for extracting and concentrating PFAS from aqueous samples prior to LC-MS/MS analysis.[12][13] The choice of SPE sorbent is critical for achieving good recovery.

-

Challenges : A significant challenge in PFAS analysis is the potential for background contamination from laboratory equipment, solvents, and instrument components (e.g., PTFE tubing). Therefore, rigorous quality control, including the use of method blanks and isotopically labeled internal standards, is mandatory for reliable quantification.[13]

Section 5: Environmental and Safety Profile

Environmental Fate: Like other PFAS, 7-Cl-PFHpA is characterized by its high persistence in the environment.[1] The perfluorinated alkyl chain is resistant to hydrolysis, photolysis, and microbial degradation.[6] While the terminal C-Cl bond is generally weaker than a C-F bond, chlorinated PFAS are still highly persistent. Some research suggests that under specific "advanced reduction" conditions, such as UV/sulfite treatment, the chlorine atom can be a site for initial degradation via reductive dechlorination, which may lead to faster subsequent defluorination compared to non-chlorinated analogues.[14] However, under typical environmental conditions, significant degradation is not expected. Its properties suggest it will primarily reside in the aquatic compartment, partitioning to sediment and potentially accumulating in food webs.[2][15]

Safety and Handling:

-

Hazard Classification : 7-Chloroperfluoroheptanoic acid is classified as corrosive and an irritant.[1]

-

Hazard Statements : It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[5]

Conclusion

7-Chloroperfluoroheptanoic acid is a highly stable, strongly acidic perfluoroalkyl substance. Its key physicochemical properties—low pKa, low volatility, and high thermal stability—are dictated by its heavily fluorinated structure and terminal chlorine atom. These characteristics are fundamental to understanding its industrial utility, its behavior in analytical systems, and its persistence in the environment. The methodologies and insights provided in this guide serve as a robust foundation for professionals engaged in research and development involving this and other related PFAS compounds.

References

-

LookChem. Cas 1550-24-9, 7-CHLOROPERFLUOROHEPTANOIC ACID. Available from: [Link]

-

Strynar, M. J., et al. (2020). PFAS analytical methods – A practical guide. ResearchGate. Available from: [Link]

- NICNAS. (2015). Perfluoroheptanoic acid (PFHpA) and its direct precursors: Environment tier II assessment.

-

Pan, Y., et al. (2022). The Fate and Transport of Chlorinated Polyfluorinated Ether Sulfonates and Other PFAS through Industrial Wastewater Treatment Facilities in China. Environmental Science & Technology, 56(6), 3599–3609. Available from: [Link]

- Google Patents. US5545298A - Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides.

-

Interstate Technology and Regulatory Council (ITRC). (2024). PFAS — Per- and Polyfluoroalkyl Substances: 11 Sampling and Analytical Methods. Available from: [Link]

-

Wang, Y., et al. (2021). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. Available from: [Link]

-

Encyclopedia.pub. (2023). Analytical Techniques for Detection and Quantification of PFAS. Available from: [Link]

-

Wikipedia. Perfluoroalkyl carboxylic acids. Available from: [Link]

-

Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. Available from: [Link]

-

Ameduri, B. (2020). Synthesis, by electrochemical fluorination, of building blocks leading to PFOS, PFOA, and derivatives. ResearchGate. Available from: [Link]

-

Ni, H., et al. (2024). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 58(4), 1836–1846. Available from: [Link]

-

Senge, M. O., et al. (2024). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins. Beilstein Journal of Organic Chemistry, 20, 269-281. Available from: [Link]

-

Bharti, B., et al. (2019). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). The Journal of Physical Chemistry B, 123(27), 5814-5822. Available from: [Link]

-

Vierke, L., et al. (2013). Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport. Environmental Science & Technology, 47(19), 11032-11039. Available from: [Link]

-

Washington, J. W., et al. (2021). Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils. Environmental Science & Technology, 55(4), 2379-2390. Available from: [Link]

-

Crimi, M., et al. (2023). Current and emerging analytical techniques for the determination of PFAS in environmental samples. Trends in Environmental Analytical Chemistry, 38, e00198. Available from: [Link]

Sources

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1550-24-9 Cas No. | 7-Chloroperfluoroheptanoic acid | Matrix Scientific [matrixscientific.com]

- 5. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current and emerging analytical techniques for the determination of PFAS in environmental samples [ouci.dntb.gov.ua]

- 7. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 8. Estimation of the acid dissociation constant of perfluoroalkyl carboxylic acids through an experimental investigation of their water-to-air transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-CHLORODODECAFLUOROHEPTANOIC ACID, SODIUM SALT synthesis - chemicalbook [chemicalbook.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 14. researchgate.net [researchgate.net]

- 15. The Fate and Transport of Chlorinated Polyfluorinated Ether Sulfonates and Other PFAS through Industrial Wastewater Treatment Facilities in China - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Decomposition of 7-Chloroperfluoroheptanoic Acid: Mechanisms, Products, and Analytical Methodologies

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the thermal decomposition of 7-Chloroperfluoroheptanoic acid (7Cl-PFHpA). Given the limited direct research on this specific compound, this document synthesizes findings from studies on analogous per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl carboxylic acids (PFCAs), to forecast its behavior under thermal stress.

Introduction: The Significance of Understanding 7Cl-PFHpA Thermal Stability